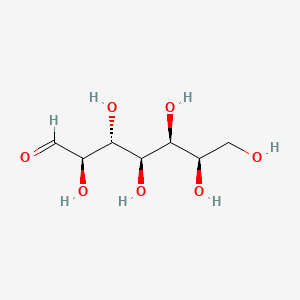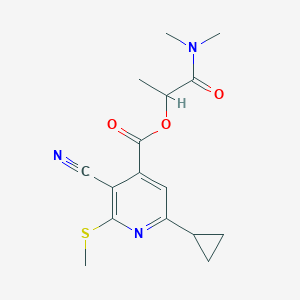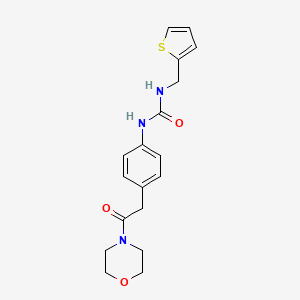
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MORPHOU and has a molecular formula of C20H24N2O3S.
Mecanismo De Acción
The mechanism of action of 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea involves the inhibition of kinases. MORPHOU binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to target proteins. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on cancer cells. MORPHOU inhibits the activity of several kinases, leading to the suppression of cancer cell growth and proliferation. Additionally, MORPHOU has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea in lab experiments include its potential as an anticancer agent and its ability to inhibit the activity of several kinases. However, the limitations of using MORPHOU in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
Direcciones Futuras
There are several future directions for research on 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea. These include:
1. Further studies on the efficacy and safety of MORPHOU as an anticancer agent.
2. Exploration of the potential of MORPHOU as a therapeutic agent for other diseases.
3. Development of new synthesis methods for MORPHOU to improve its yield and purity.
4. Investigation of the mechanism of action of MORPHOU on other kinases.
5. Studies on the potential toxicity of MORPHOU and its effects on non-cancerous cells.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields, including its use as a kinase inhibitor. This compound has shown promising results in suppressing cancer cell growth and proliferation, making it a potential anticancer agent. However, further studies are needed to determine its efficacy and safety as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea involves the reaction of 4-(2-morpholino-2-oxoethyl)phenyl isothiocyanate with thiophen-2-ylmethylamine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea has various scientific research applications, including its use as a kinase inhibitor. Studies have shown that MORPHOU inhibits the activity of several kinases, including CDK2, CDK9, and GSK3B. This inhibition leads to the suppression of cancer cell growth and proliferation, making MORPHOU a potential anticancer agent.
Propiedades
IUPAC Name |
1-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-17(21-7-9-24-10-8-21)12-14-3-5-15(6-4-14)20-18(23)19-13-16-2-1-11-25-16/h1-6,11H,7-10,12-13H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKUWZOLAYEZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

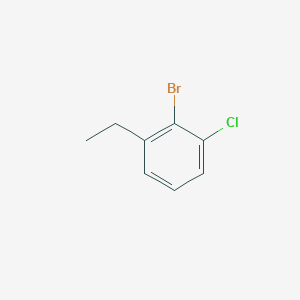
![3-Methyl-7-[2-methyl-3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2909984.png)
![6-Oxabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2909985.png)
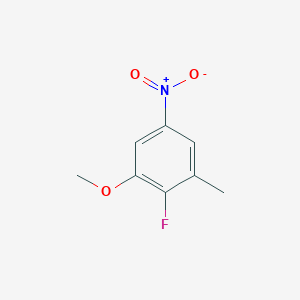
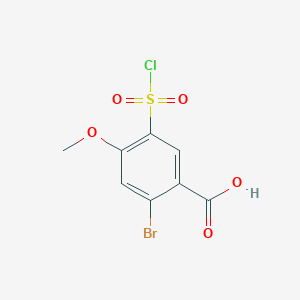
![5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2909989.png)
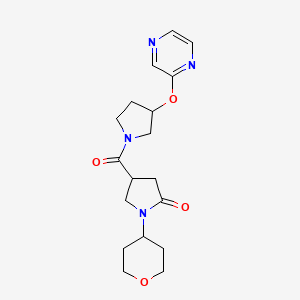
![7-chloro-N-(4-methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2909993.png)
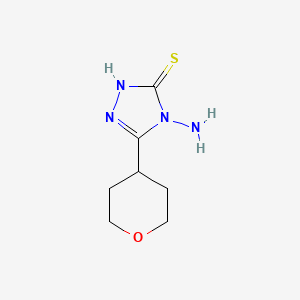
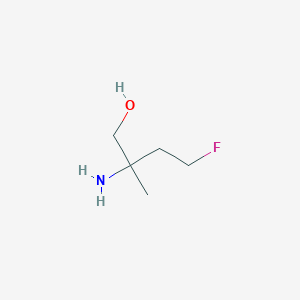
![4-bromo-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2909999.png)
